molecular formula C9H11NO2S B7874116 2-Cyclopentylthiazole-5-carboxylic acid

2-Cyclopentylthiazole-5-carboxylic acid

Cat. No.: B7874116
M. Wt: 197.26 g/mol
InChI Key: XEXVBUGDRXZQCC-UHFFFAOYSA-N
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Description

2-Cyclopentylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a cyclopentyl group and at position 5 with a carboxylic acid moiety. The cyclopentyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl or aromatic analogs. This compound is commercially available (e.g., 1g priced at €751) , reflecting its specialized applications in medicinal chemistry and materials science. Its molecular formula is inferred as C₉H₁₁NO₂S (molecular weight ≈ 213.25 g/mol), with the cyclopentyl group contributing to increased hydrophobicity compared to smaller substituents.

Properties

IUPAC Name

2-cyclopentyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-5-10-8(13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXVBUGDRXZQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with thioamide in the presence of a suitable catalyst to form the thiazole ring, followed by carboxylation at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

CPTCA is characterized by the presence of a thiazole ring, which contributes to its biological activity. The compound has the following chemical properties:

  • IUPAC Name : 2-Cyclopentylthiazole-5-carboxylic acid
  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol
  • Canonical SMILES : C1CCC(C1)C2=NC=C(C(=N2)N)C(=O)O

Biological Activities

CPTCA exhibits a range of biological activities that make it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including CPTCA, possess antimicrobial properties. Studies have demonstrated that modifications to the thiazole ring can enhance antibacterial activity against various pathogens:

  • Mechanism : Thiazoles can inhibit key enzymes involved in bacterial metabolism, making them potential candidates for antibiotic development.
  • Case Study : A study reported that certain thiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting the potential for CPTCA in treating bacterial infections .

Anticancer Potential

CPTCA has been evaluated for its anticancer properties:

  • In Vitro Studies : Compounds derived from thiazoles have shown promising results in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, some derivatives exhibited IC50 values indicating effective cytotoxicity against these cell lines .
  • Mechanism of Action : The presence of the carboxylic acid moiety enhances binding affinity to cancer-related targets, potentially leading to effective therapeutic agents.

Enzyme Inhibition

CPTCA's structure allows it to act as an inhibitor of various enzymes:

  • Cyclin-dependent Kinases (CDKs) : Inhibitors targeting CDKs are crucial in cancer therapy due to their role in regulating cell division. CPTCA's derivatives could serve as potential CDK inhibitors.

Traditional Synthesis

Common methods include:

  • Condensation Reactions : Utilizing thiazole precursors with carboxylic acids.
  • Cyclization Techniques : Employing cyclization reactions to form the thiazole ring.

Advanced Synthesis Techniques

Recent advancements have introduced more efficient synthetic routes:

  • Solid-phase synthesis : This method allows for the rapid assembly of complex molecules with high purity.
  • Enzyme-mediated synthesis : Utilizing enzymes to catalyze reactions can lead to more environmentally friendly processes with higher specificity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of CPTCA and its derivatives:

StudyFocusFindings
Antimicrobial ActivityDerivatives showed significant inhibition against S. aureus and E. coli.
Anticancer ActivityNotable cytotoxicity against HepG2 and MCF-7 cell lines with specific IC50 values.
Enzyme InhibitionEffective inhibitors of CDKs were identified among thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclopentylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among thiazole carboxylic acids include substituent type (alkyl, halogen, aryl), position (2-, 4-, or 5-substituents), and electronic effects. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) logP (Estimated) Solubility Key Substituents
2-Cyclopentylthiazole-5-carboxylic acid C₉H₁₁NO₂S ~213.25 ~2.8 Low (lipophilic) Cyclopentyl (C₅H₉) at C2
2-Ethyl-4-methylthiazole-5-carboxylic acid C₇H₉NO₂S 171.27 ~1.5 Moderate Ethyl (C₂H₅) at C2, methyl (CH₃) at C4
2-Chloro-5-methylthiazole-4-carboxylic acid C₅H₄ClNO₂S 177.62 ~1.2 Moderate (polar chloro) Chloro (Cl) at C2, methyl at C5
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate C₇H₆F₃NO₂S 241.19 ~2.5 Low Trifluoromethyl (CF₃) at C2

Key Observations :

  • Lipophilicity : The cyclopentyl analog exhibits the highest logP (~2.8), attributed to its bulky aliphatic chain, which enhances membrane permeability but reduces aqueous solubility.
  • Electronic Effects : Chloro and trifluoromethyl groups (electron-withdrawing) increase acidity of the carboxylic acid compared to alkyl groups (electron-donating) .
  • Steric Effects : The cyclopentyl group may hinder rotational freedom and receptor binding compared to linear alkyl chains like ethyl .

Biological Activity

2-Cyclopentylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C9H11NOS
  • Solubility : Soluble in organic solvents such as ethanol and methanol, but insoluble in water.
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .
  • Cell Signaling Modulation : It influences key signaling pathways by modulating protein kinases and phosphatases, which are critical for various cellular processes.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound and related compounds:

Activity IC50 Value (µM) Reference
Xanthine oxidase inhibition0.45
Antiproliferative activity20.2 - 21.6
Tyrosinase inhibitionCompetitive
Antimicrobial activityVariable

Case Studies

  • Xanthine Oxidase Inhibition :
    A study focused on synthesizing thiazole derivatives, including this compound, demonstrated potent inhibition of xanthine oxidase with an IC50 value of 0.45 µM. This suggests potential applications in treating gout .
  • Antiproliferative Effects :
    Research on thiazole derivatives revealed that some compounds exhibited significant antiproliferative effects against human leukemia cells, with IC50 values comparable to established drugs like dasatinib. This indicates the potential of these compounds in cancer therapy .
  • Tyrosinase Inhibition :
    The compound has also shown promise as a tyrosinase inhibitor, which could be beneficial in managing hyperpigmentation disorders. The competitive inhibition mechanism suggests it could effectively reduce melanin production .

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